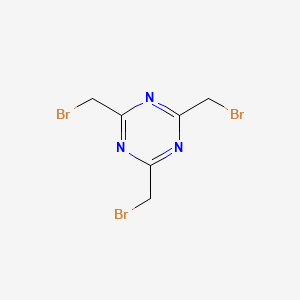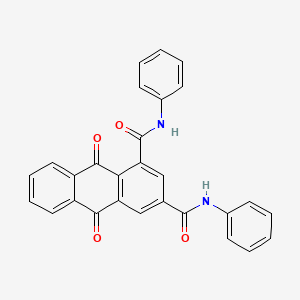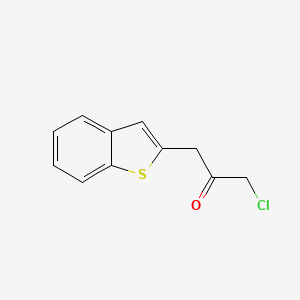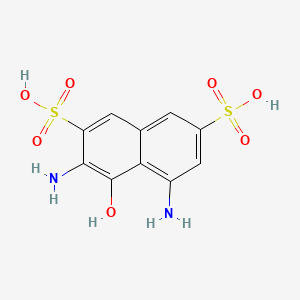![molecular formula C13H11F3N4 B14180122 4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}benzene-1,3-diamine CAS No. 851086-24-3](/img/structure/B14180122.png)
4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}benzene-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}benzene-1,3-diamine is an organic compound that belongs to the class of azo compounds It is characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings, one of which is substituted with a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}benzene-1,3-diamine typically involves the following steps:
Diazotization: Aniline is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-(trifluoromethyl)aniline under basic conditions to form the azo compound.
The reaction conditions for the coupling reaction usually involve maintaining a low temperature (0-5°C) to ensure the stability of the diazonium salt and to promote the formation of the azo bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Reactors: To maintain precise control over reaction conditions and to ensure high yield and purity.
Purification: Techniques such as recrystallization and chromatography are employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}benzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the azo group can yield the corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenation or nitration reactions using reagents like chlorine or nitric acid.
Major Products
Oxidation: Quinones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}benzene-1,3-diamine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biological stain or marker due to its azo structure.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Mecanismo De Acción
The mechanism of action of 4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}benzene-1,3-diamine involves its interaction with molecular targets through its azo group. The compound can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Trifluoromethyl)phenylisocyanate
- 4-(Trifluoromethyl)phenol
- 4-(Trifluoromethyl)benzenesulfonyl chloride
Uniqueness
4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}benzene-1,3-diamine is unique due to its combination of an azo group and a trifluoromethyl substituent. This combination imparts distinct chemical and physical properties, such as enhanced stability and lipophilicity, making it suitable for various applications in research and industry.
Propiedades
Número CAS |
851086-24-3 |
|---|---|
Fórmula molecular |
C13H11F3N4 |
Peso molecular |
280.25 g/mol |
Nombre IUPAC |
4-[[4-(trifluoromethyl)phenyl]diazenyl]benzene-1,3-diamine |
InChI |
InChI=1S/C13H11F3N4/c14-13(15,16)8-1-4-10(5-2-8)19-20-12-6-3-9(17)7-11(12)18/h1-7H,17-18H2 |
Clave InChI |
OHEZKXWFMRBODU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(F)(F)F)N=NC2=C(C=C(C=C2)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl (3S)-3-{[(3-bromobenzene-1-sulfonyl)amino]methyl}piperidine-1-carboxylate](/img/structure/B14180045.png)


![N-[(E)-hydrazinylidenemethyl]-5-thiophen-3-ylnaphthalene-2-carboxamide](/img/structure/B14180079.png)
![2-Chloro-4-[(4-hydroxyphenyl)sulfanyl]benzaldehyde](/img/structure/B14180084.png)
![6-[2-Nitro-5-(trifluoromethyl)phenoxy]quinoline-2-carbonitrile](/img/structure/B14180089.png)




![2-Ethenyl-5-[5-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B14180127.png)
![N-[2-(Prop-1-en-2-yl)phenyl]methanesulfonamide](/img/structure/B14180129.png)

![Ethyl [3,5-dihydroxy-2-(7-hydroxyoctanoyl)phenyl]acetate](/img/structure/B14180141.png)
